molecular formula C8H8BrNO3 B2924803 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol CAS No. 7396-69-2

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol

Cat. No.: B2924803
CAS No.: 7396-69-2
M. Wt: 246.06
InChI Key: IRKJWHRHLJBZSX-ONNFQVAWSA-N
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Description

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol is a chemical compound with a complex structure that includes a bromine atom, a hydroxyimino group, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol typically involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the bromine atom and methoxyphenol group can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-hydroxy-6-methoxybenzaldehyde
  • 4-bromo-2-[(1E)-(hydroxyimino)methyl]phenol
  • 2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol

Uniqueness

4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol is unique due to the presence of both a bromine atom and a hydroxyimino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-[(E)-hydroxyiminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-3-6(9)2-5(4-10-12)8(7)11/h2-4,11-12H,1H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKJWHRHLJBZSX-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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